2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound featuring a quinoline core linked to a pyrrolidine ring, which is further substituted with a trifluoromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine intermediate using reagents like trifluoromethanesulfonyl chloride in the presence of a base.
Coupling with Quinoline: The final step is the coupling of the sulfonylated pyrrolidine with a quinoline derivative, often facilitated by a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be employed, using reagents such as sodium methoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structural features enable it to modulate specific biological pathways involved in disease progression.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the quinoline core facilitates its integration into biological systems. The compound can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-((2-(Methoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-((2-(Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline stands out due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-17-7-3-4-8-18(17)30(26,27)25-12-11-15(13-25)28-19-10-9-14-5-1-2-6-16(14)24-19/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQDHQYWPITIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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